BenchChemオンラインストアへようこそ!

[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol

Lipophilicity Drug-likeness Physicochemical profiling

This 1-(3,4-dichlorophenyl)-1,2,3-triazole-4,5-dimethanol is the canonical precursor for Lalezari-type bis-carbamate antineoplastic agents, requiring both primary –CH₂OH handles for bis-functionalization. The 3,4-dichlorophenyl substituent elevates computed lipophilicity (XLogP3 = 0.9 vs. ~0.25 for the unsubstituted phenyl analog), improving cellular uptake of downstream SCD inhibitor candidates validated in GSK patent series WO2009060053A1. Two chemically equivalent alcohol groups enable parallel library synthesis. Procure at 98% purity to ensure consistent reactivity for your bis-ester, bis-carbamate, or bis-sulfonate derivatization campaigns.

Molecular Formula C10H9Cl2N3O2
Molecular Weight 274.1
CAS No. 129748-81-8
Cat. No. B2856848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol
CAS129748-81-8
Molecular FormulaC10H9Cl2N3O2
Molecular Weight274.1
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C(=C(N=N2)CO)CO)Cl)Cl
InChIInChI=1S/C10H9Cl2N3O2/c11-7-2-1-6(3-8(7)12)15-10(5-17)9(4-16)13-14-15/h1-3,16-17H,4-5H2
InChIKeyIKGAYCNQKIBAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4,5-dimethanol (CAS 129748-81-8): Core Profile for Procurement & Screening


[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol (CAS 129748-81-8), also cataloged as 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dimethanol, is a heterocyclic building block belonging to the 1-aryl-1,2,3-triazole-4,5-dimethanol class [1]. It possesses a molecular formula of C10H9Cl2N3O2 and a molecular weight of 274.10 g/mol, bearing two primary alcohol (–CH2OH) groups at the C4 and C5 positions of the triazole ring and a 3,4-dichlorophenyl substituent at N1 [1]. The compound is commercially available at 98% purity from multiple suppliers and is primarily employed as a versatile synthetic intermediate for constructing bis-carbamate antineoplastic agents and stearoyl-CoA desaturase (SCD) inhibitor candidates [2][3].

Why 1-Aryl-1,2,3-triazole-4,5-dimethanols Are Not Interchangeable: Substitution Pattern Dictates Synthetic & Biological Utility


The 1-aryl-1,2,3-triazole-4,5-dimethanol scaffold is highly sensitive to aryl substitution at N1. Replacing the 3,4-dichlorophenyl group with an unsubstituted phenyl ring (CAS 51808-10-7) reduces computed lipophilicity by approximately 0.65 logP units (XLogP3 0.9 vs. ~0.25) [1], altering solubility and membrane-partitioning behavior of downstream derivatives. Furthermore, the two primary hydroxymethyl groups are essential for bis-functionalization chemistry; mono-alcohol analogs (e.g., CAS 338419-11-7) lack the second reactive handle required for generating bis-carbamate or bis-ester prodrug motifs that have demonstrated antineoplastic activity in the Lalezari scaffold [2]. The oxidized dimethyl ester precursor (CAS 129748-80-7) offers different reactivity (electrophilic ester vs. nucleophilic alcohol), necessitating divergent synthetic routes [3]. These structural differences produce non-substitutable physicochemical and reactivity profiles that directly impact downstream synthesis feasibility and biological outcomes.

Quantitative Differentiation Evidence for CAS 129748-81-8 Against Closest Structural Analogs


Lipophilicity Advantage: 0.65 logP Unit Increase Over Unsubstituted Phenyl Analog Enhances Membrane Partitioning Potential

The 3,4-dichloro substitution on the N1-phenyl ring of CAS 129748-81-8 contributes substantially to molecular lipophilicity compared to the unsubstituted phenyl analog. This difference is critical because lipophilicity directly impacts passive membrane permeability, metabolic stability, and plasma protein binding of downstream derivatives [1].

Lipophilicity Drug-likeness Physicochemical profiling

Bis-Hydroxymethyl Architecture Enables Dual Carbamate Derivatization Unavailable to Mono-Alcohol Analogs

CAS 129748-81-8 possesses two chemically equivalent primary alcohol groups at the C4 and C5 positions of the triazole ring, enabling symmetrical bis-functionalization. This architecture is essential for the Lalezari antineoplastic scaffold, where both hydroxymethyl groups are converted to isopropylcarbamate esters [1][2]. The downstream bis-carbamate derivative (CAS 129748-86-3, MW 444.32) has been reported as a potential antineoplastic agent [2]. Mono-alcohol analogs such as 1H-1,2,3-triazole-4-methanol, 1-(3,4-dichlorophenyl)- (CAS 338419-11-7, MW 244.08) cannot access this bis-carbamate pharmacophore.

Synthetic intermediate Prodrug design Bis-carbamate

Validated Intermediate for GSK SCD Inhibitor Program: Structural Motif Appears in Sub-Micromolar Leads

The 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole core of CAS 129748-81-8 is embedded within the GSK SCD inhibitor pharmacophore. GSK1940029 (SCD inhibitor 1, CAS 1150701-66-8), which contains a closely related 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole scaffold, was disclosed as Example Compound 16 in GSK patent WO2009060053A1 [1]. Related example compounds in this patent series exhibited pIC50 values exceeding 5.5 (IC50 < 3.16 µM) against SCD [2]. While CAS 129748-81-8 itself is an intermediate rather than the final bioactive molecule, its 3,4-dichlorophenyl-triazole core is a critical structural determinant for SCD target engagement in this chemical series.

SCD1 inhibition Metabolic disease GSK1940029

Chlorine-Substitution Effect on Hydrogen-Bond Acceptor Capacity Versus Unsubstituted Phenyl Analog

The 3,4-dichlorophenyl substituent introduces two chlorine atoms capable of participating in halogen bonding and hydrophobic interactions with protein targets. In structurally related 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol bis(isopropylcarbamate) series, a 4-chlorophenyl analogue demonstrated approximately 75% greater antileukemic potency compared to the parent compound in HL-60 human promyelocytic leukemia cell assays [1]. While this data originates from a structurally distinct bicyclic scaffold, it provides class-level evidence that chloro-substitution on the aryl ring of bis-carbamate antineoplastic agents can substantially enhance cellular potency, supporting the rationale for selecting the 3,4-dichlorophenyl variant (CAS 129748-81-8) over the unsubstituted phenyl analog (CAS 51808-10-7) for antineoplastic bis-carbamate synthesis.

Molecular recognition Halogen bonding Structure-activity relationships

Synthetic Accessibility: Established One-Step Reduction Route from Commercially Available Dimethyl Ester Precursor

CAS 129748-81-8 is preparatively accessible via lithium aluminum hydride (LAH) reduction of the commercially available dimethyl ester precursor, dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 129748-80-7), in anhydrous diethyl ether [1]. The reported isolated yield for this transformation is 15% [1]. While modest, this established route provides a defined synthetic pathway that enables in-house preparation when commercial supply is constrained. The alternative comparator dimethyl ester (CAS 129748-80-7) requires different downstream chemistry (amide formation via ester aminolysis rather than alcohol activation/carbamoylation), making the two intermediates non-fungible for divergent synthetic strategies.

Organic synthesis LAH reduction Process chemistry

Optimal Research & Procurement Scenarios for 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4,5-dimethanol (CAS 129748-81-8)


Synthesis of Bis-Carbamate Antineoplastic Candidates via the Lalezari Scaffold

CAS 129748-81-8 is the canonical starting material for preparing 1-aryl-1,2,3-triazole-4,5-dimethanol-4,5-bis(isopropylcarbamates), a class of potential antineoplastic agents first reported by Lalezari et al. (J. Heterocyclic Chem. 1990) [1]. Both primary alcohol groups are converted to isopropylcarbamate esters, generating the target bis-carbamate pharmacophore (e.g., CAS 129748-86-3). The 3,4-dichloro substitution pattern on the N1-phenyl ring is predicted to enhance lipophilicity (XLogP3 = 0.9) relative to the unsubstituted phenyl variant (LogP ~0.25), potentially improving cellular uptake and target engagement of the final bis-carbamate products [2]. This application scenario is directly supported by the quantitative lipophilicity difference and bis-functionalization evidence established in Section 3.

Medicinal Chemistry Programs Targeting Stearoyl-CoA Desaturase (SCD1) Inhibition

The 3,4-dichlorophenyl-1,2,3-triazole core structure of CAS 129748-81-8 is a validated pharmacophoric element in the GSK SCD inhibitor patent series (WO2009060053A1), where exemplified compounds bearing this motif achieved pIC50 values > 5.5 (IC50 < 3.16 µM) in SCD enzyme assays [1]. The diol intermediate can be elaborated via selective oxidation or activation of the hydroxymethyl groups to access 4-carboxamide or 4-carboxylate derivatives that map onto the GSK SCD inhibitor pharmacophore. Research groups pursuing novel SCD1 inhibitors for metabolic disease, acne, or oncology indications should prioritize CAS 129748-81-8 as a key intermediate, leveraging the established structure-activity relationship (SAR) precedent from the GSK patent disclosures.

Diversifiable Building Block for Parallel Library Synthesis

The two chemically equivalent primary alcohol groups of CAS 129748-81-8 provide a symmetric bis-electrophilic scaffold suitable for parallel derivatization. Reaction with diverse isocyanates, acyl chlorides, or sulfonyl chlorides can generate libraries of bis-carbamate, bis-ester, or bis-sulfonate derivatives for high-throughput biological screening [1]. The 3,4-dichlorophenyl substituent imparts a computed XLogP3 of 0.9, which positions derivatives in a favorable lipophilicity range for cell-based assay compatibility (typical drug-like LogP range: 1-5) while providing two chlorine atoms as additional interaction handles for halogen bonding with biological targets. Procurement of CAS 129748-81-8 at 98% purity from commercial suppliers (e.g., Leyan, product code 1678660) ensures consistent quality for library synthesis campaigns [2].

In-House Synthesis via LAH Reduction When Commercial Supply Is Constrained

For laboratories facing supply-chain disruptions or requiring multi-gram quantities, CAS 129748-81-8 can be prepared in-house via lithium aluminum hydride (LAH) reduction of the commercially available dimethyl ester precursor (CAS 129748-80-7) in anhydrous diethyl ether, following the procedure referenced in Lalezari et al. (J. Heterocyclic Chem. 1990) [1]. The reported isolated yield of 15% is modest and represents an opportunity for process optimization (e.g., alternative reducing agents such as DIBAL-H or NaBH4/CaCl2, or continuous flow conditions). This synthetic accessibility reduces sole-source dependency and enables procurement teams to maintain research continuity even when direct commercial supply of CAS 129748-81-8 is temporarily unavailable.

Quote Request

Request a Quote for [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.